molecular formula C26H19NO3 B11560469 (1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene

Cat. No.: B11560469
M. Wt: 393.4 g/mol
InChI Key: SKAQHYUEDOVKMV-QNGOZBTKSA-N
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Description

(1Z)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a nitro group, and a dihydroacenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 6-nitro-1,2-dihydroacenaphthylene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyl ether group can be cleaved under acidic conditions to yield the corresponding phenol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Acidic conditions (e.g., hydrochloric acid)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Reduction of Nitro Group: Corresponding amine

    Cleavage of Benzyl Ether: Corresponding phenol

    Electrophilic Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the benzyl ether and dihydroacenaphthylene moieties could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE: Similar structure but with a methoxy group instead of a benzyloxy group.

    (1Z)-1-{[4-(HYDROXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (1Z)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-NITRO-1,2-DIHYDROACENAPHTHYLENE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

(2Z)-5-nitro-2-[(4-phenylmethoxyphenyl)methylidene]-1H-acenaphthylene

InChI

InChI=1S/C26H19NO3/c28-27(29)25-14-13-23-21(16-20-7-4-8-24(25)26(20)23)15-18-9-11-22(12-10-18)30-17-19-5-2-1-3-6-19/h1-15H,16-17H2/b21-15-

InChI Key

SKAQHYUEDOVKMV-QNGOZBTKSA-N

Isomeric SMILES

C\1C2=C3C(=CC=C2)C(=CC=C3/C1=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C1=CC4=CC=C(C=C4)OCC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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